molecular formula C20H24N4O2S2 B251186 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea

Katalognummer: B251186
Molekulargewicht: 416.6 g/mol
InChI-Schlüssel: SUMWSTLXNRUTPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea, also known as JBIR-22, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. JBIR-22 has shown promising results in preclinical studies, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Wirkmechanismus

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea inhibits the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that helps other proteins fold into their correct three-dimensional shape. Many cancer cells rely on HSP90 to stabilize oncogenic proteins that drive cancer growth. By inhibiting HSP90, this compound destabilizes these oncogenic proteins and leads to cancer cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of nitric oxide, a molecule that plays a role in inflammation and immune function. This compound has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea is that it has shown efficacy against a wide range of cancer cell lines, suggesting that it may be useful in the treatment of many different types of cancer. However, this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are unknown. Another limitation of this compound is that it is a small molecule inhibitor, which means that it may have limited ability to penetrate solid tumors.

Zukünftige Richtungen

There are several future directions for the study of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea. One direction is to further investigate its mechanism of action and identify the specific oncogenic proteins that it targets. Another direction is to test this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine if it can enhance their efficacy. Additionally, future studies could investigate the safety and efficacy of this compound in clinical trials, with the goal of developing it as a new cancer therapy.

Synthesemethoden

The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-bromoaniline to form the intermediate 2-(4-isobutyryl-1-piperazinyl)aniline. This intermediate is then reacted with 2-thiophenecarbonyl chloride to form this compound.

Wissenschaftliche Forschungsanwendungen

N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-N'-(2-thienylcarbonyl)thiourea has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have shown that this compound inhibits tumor growth in mouse models of breast and lung cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

Eigenschaften

Molekularformel

C20H24N4O2S2

Molekulargewicht

416.6 g/mol

IUPAC-Name

N-[[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C20H24N4O2S2/c1-14(2)19(26)24-11-9-23(10-12-24)16-7-4-3-6-15(16)21-20(27)22-18(25)17-8-5-13-28-17/h3-8,13-14H,9-12H2,1-2H3,(H2,21,22,25,27)

InChI-Schlüssel

SUMWSTLXNRUTPQ-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

Kanonische SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.